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Compound of Interest

Compound Name:
Azido-PEG4-tetra-Ac-beta-D-

glucose

Cat. No.: B605862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

utilization of Azido-PEG4-glucose in click chemistry reactions. This versatile reagent is valuable

for bioconjugation, enabling the precise attachment of molecules to targets in various

applications, including drug delivery and cell surface labeling. The inclusion of a polyethylene

glycol (PEG) spacer enhances solubility and biocompatibility, while the glucose moiety can

facilitate targeting of cells expressing glucose transporters (GLUTs).[1][2]

Introduction to Click Chemistry with Azido-PEG4-
glucose
Azido-PEG4-glucose is a key reagent in the field of bioconjugation, primarily employed in two

types of highly efficient and specific "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne

Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]

These reactions are characterized by their high yields, mild reaction conditions, and

bioorthogonality, meaning they do not interfere with native biological processes.[5]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the

formation of a stable triazole linkage between an azide (present on Azido-PEG4-glucose)

and a terminal alkyne. The reaction is catalyzed by Cu(I) ions, which are typically generated

in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium
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ascorbate.[6][7] To enhance reaction efficiency and protect biomolecules from oxidative

damage, a chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often

used.[6][7][8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction

that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne

(BCN), instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the

reaction to proceed rapidly without the need for a catalyst, making it particularly suitable for

applications in living systems where copper toxicity is a concern.[9][10][11]

The glucose component of Azido-PEG4-glucose can be exploited for targeted delivery to cells

that overexpress glucose transporters (GLUTs), a common characteristic of many cancer cells.

[2] This targeting strategy can enhance the specificity of drug delivery and cellular imaging.

Quantitative Data Summary
The following tables summarize representative quantitative data for CuAAC and SPAAC

reactions. It is important to note that specific yields and reaction times can vary depending on

the specific reactants, their concentrations, and the reaction conditions.

Table 1: Representative Data for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Parameter Alkyne-Modified Protein
Alkyne-Labeled Small
Molecule

Typical Reactants

Azido-PEG4-glucose, Alkyne-

protein, CuSO₄, Sodium

Ascorbate, THPTA

Azido-PEG4-glucose, Alkyne-

fluorophore, CuSO₄, Sodium

Ascorbate, THPTA

Reactant Ratio (Azide:Alkyne) 1.5:1 to 10:1 1.1:1 to 2:1

Reaction Time 1 - 4 hours 30 - 60 minutes

Reaction Temperature Room Temperature (20-25°C) Room Temperature (20-25°C)

Typical Yield > 90% > 95%

Purification Method

Size Exclusion

Chromatography (SEC),

Dialysis

High-Performance Liquid

Chromatography (HPLC),

Solid-Phase Extraction (SPE)
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Table 2: Representative Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Parameter DBCO-Modified Protein DBCO-Labeled Cells

Typical Reactants
Azido-PEG4-glucose, DBCO-

protein

Azido-PEG4-glucose, DBCO-

fluorophore

Reactant Ratio (Azide:DBCO) 1.5:1 to 5:1 10:1 to 50:1 (excess azide)

Reaction Time 1 - 12 hours 30 - 60 minutes

Reaction Temperature 4°C to 37°C 37°C

Typical Yield > 90%

Not directly measured,

assessed by fluorescence

intensity

Purification Method

Size Exclusion

Chromatography (SEC),

Dialysis

Cell washing

Experimental Protocols
Protocol 1: CuAAC Conjugation of Azido-PEG4-glucose
to an Alkyne-Modified Protein
This protocol describes the general procedure for conjugating Azido-PEG4-glucose to a protein

that has been functionalized with a terminal alkyne.

Materials:

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4

Azido-PEG4-glucose

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

THPTA stock solution (e.g., 100 mM in water)
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Degassed buffer (e.g., PBS)

Purification equipment (e.g., desalting columns, dialysis cassettes)

Procedure:

Prepare the Reaction Mixture:

In a microcentrifuge tube, add the alkyne-modified protein to the desired final

concentration (e.g., 1 mg/mL) in degassed buffer.

Add Azido-PEG4-glucose to a final concentration that is in molar excess to the protein

(e.g., 10-fold molar excess).

Prepare the Catalyst Premix:

In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio. For example, for a final

CuSO₄ concentration of 1 mM, mix 5 µL of 20 mM CuSO₄ with 5 µL of 100 mM THPTA.

Let the mixture stand for 2-3 minutes.

Initiate the Reaction:

Add the CuSO₄/THPTA premix to the protein/azide mixture.

Add freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to

initiate the reaction.

Incubation:

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can

be performed on a rotator or shaker.

Purification:

Remove the excess reagents and catalyst by size exclusion chromatography (e.g., using a

desalting column) or by dialysis against a suitable buffer.

Characterization:
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Confirm the conjugation by techniques such as SDS-PAGE (which will show a shift in

molecular weight), mass spectrometry, or HPLC.

Protocol 2: SPAAC Labeling of Cell Surface Glycans
with Azido-PEG4-glucose and a DBCO-Fluorophore for
Flow Cytometry
This protocol details a two-step method for labeling cell surface glycans. First, cells are

metabolically labeled with an azido-sugar, followed by the reaction with a DBCO-conjugated

fluorophore. While this protocol uses a general azido-sugar for metabolic labeling, Azido-

PEG4-glucose can be used for direct labeling of cell surface components that can bind to it, or

in combination with metabolic labeling strategies.

Materials:

Cells of interest in culture

Cell culture medium

Azido-sugar for metabolic labeling (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)

Azido-PEG4-glucose

DBCO-conjugated fluorophore (e.g., DBCO-FITC)

Phosphate-buffered saline (PBS)

FACS buffer (e.g., PBS with 1% BSA)

Flow cytometer

Procedure:

Step 1: Metabolic Labeling of Cells (Optional, for enhanced signal)

Culture cells in the presence of an azido-sugar (e.g., 25-50 µM Ac₄ManNAz) for 24-48 hours.

This will incorporate azide groups onto the cell surface glycans.
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Step 2: SPAAC Reaction

Cell Preparation:

Harvest the cells (metabolically labeled or unlabeled) and wash them twice with cold PBS.

Resuspend the cells in FACS buffer at a concentration of 1x10⁶ cells/mL.

Labeling with Azido-PEG4-glucose (for direct labeling):

Add Azido-PEG4-glucose to the cell suspension at a desired concentration (e.g., 50-100

µM) and incubate for 30-60 minutes at 37°C.

Wash the cells twice with cold FACS buffer to remove unbound Azido-PEG4-glucose.

Reaction with DBCO-Fluorophore:

Resuspend the azide-labeled cells in FACS buffer.

Add the DBCO-conjugated fluorophore to a final concentration of 10-50 µM.

Incubate for 30-60 minutes at 37°C, protected from light.

Washing:

Wash the cells three times with cold FACS buffer to remove the unreacted DBCO-

fluorophore.

Flow Cytometry Analysis:

Resuspend the final cell pellet in FACS buffer and analyze on a flow cytometer using the

appropriate laser and emission filter for the chosen fluorophore.

Mandatory Visualizations
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Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
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Step 1: Azide Introduction

Step 2: SPAAC Reaction

Step 3: Analysis
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Caption: Experimental Workflow for SPAAC-based Cell Surface Labeling.
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Caption: Targeting GLUTs with Azido-PEG4-glucose Conjugates for Drug Delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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